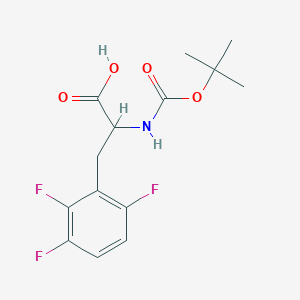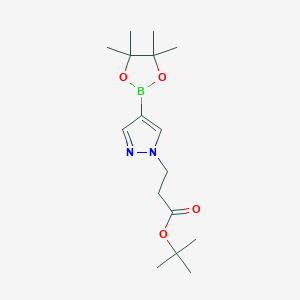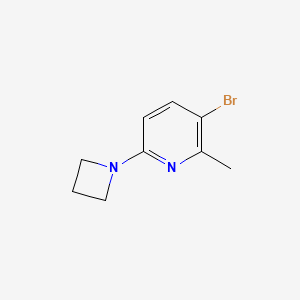
6-(Azetidin-1-yl)-3-bromo-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Azetidin-1-yl)-3-bromo-2-methylpyridine: is a heterocyclic compound that features a pyridine ring substituted with an azetidine group at the 6-position, a bromine atom at the 3-position, and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 6-(Azetidin-1-yl)-3-bromo-2-methylpyridine typically involves the following steps:
-
Formation of the Pyridine Ring:
- The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
-
Bromination:
- The introduction of the bromine atom at the 3-position can be achieved through electrophilic bromination using reagents like bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.
-
Methylation:
- The methyl group at the 2-position can be introduced via methylation reactions using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
-
Azetidine Substitution:
- The azetidine group can be introduced through nucleophilic substitution reactions. For example, the pyridine derivative can be reacted with azetidine in the presence of a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods:
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
- The bromine atom at the 3-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyridine derivatives.
-
Oxidation and Reduction:
- The compound can undergo oxidation reactions to form pyridine N-oxides or reduction reactions to form dihydropyridine derivatives.
-
Coupling Reactions:
- The azetidine group can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or amines under reflux conditions.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Coupling: Palladium catalysts (Pd(PPh3)4) and boronic acids under inert atmosphere.
Major Products:
- Substituted pyridine derivatives, pyridine N-oxides, dihydropyridine derivatives, and complex heterocyclic compounds.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex heterocyclic compounds.
- Employed in the development of new ligands for catalysis.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and antiviral treatments.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-(Azetidin-1-yl)-3-bromo-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azetidine group can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
- 6-(Azetidin-1-yl)-3-chloro-2-methylpyridine
- 6-(Azetidin-1-yl)-3-fluoro-2-methylpyridine
- 6-(Azetidin-1-yl)-3-iodo-2-methylpyridine
Comparison:
- The presence of different halogen atoms (chlorine, fluorine, iodine) at the 3-position can significantly influence the compound’s reactivity, biological activity, and physicochemical properties.
- 6-(Azetidin-1-yl)-3-bromo-2-methylpyridine is unique due to the specific combination of the bromine atom and the azetidine group, which can impart distinct electronic and steric effects, enhancing its potential applications in various fields.
Properties
IUPAC Name |
6-(azetidin-1-yl)-3-bromo-2-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c1-7-8(10)3-4-9(11-7)12-5-2-6-12/h3-4H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTDHRFJJDAIMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
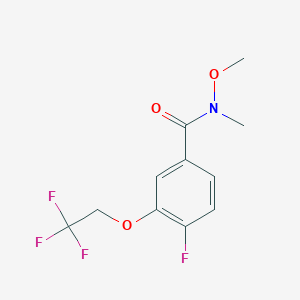
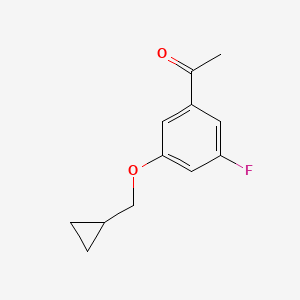

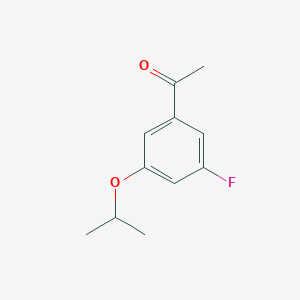



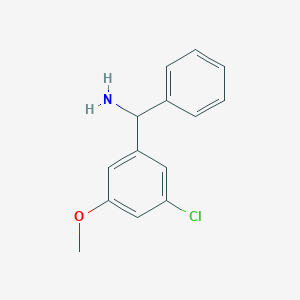
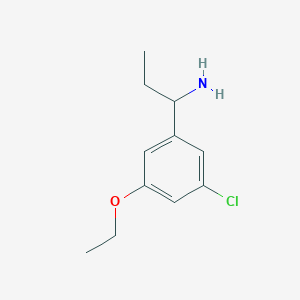
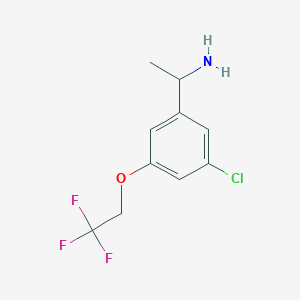
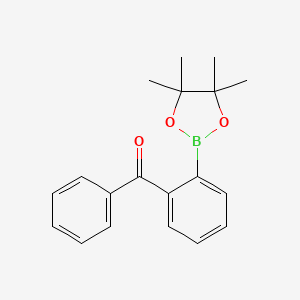
![8-Fluoro-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8158146.png)
